4-(4-溴苯基)环己酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

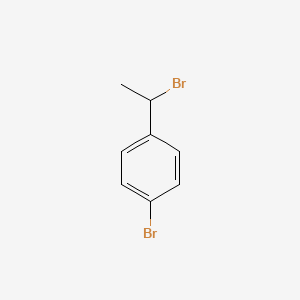

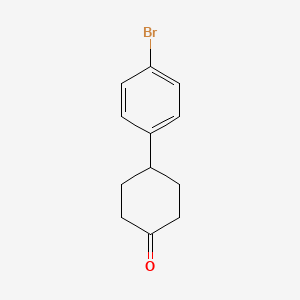

The compound "4-(4-Bromophenyl)cyclohexanone" is a brominated organic molecule that is structurally characterized by the presence of a bromophenyl group attached to a cyclohexanone ring. The compound and its derivatives have been studied for various properties and applications, including their potential as radical scavengers, neurotransmitter transport inhibitors, and carbonic anhydrase inhibitors . Additionally, the compound's molecular and crystal structures have been analyzed, revealing insights into its conformation and interactions .

Synthesis Analysis

The synthesis of cyclohexanonyl bromophenol derivatives, including those related to "4-(4-Bromophenyl)cyclohexanone," has been reported. For instance, a naturally occurring cyclohexanonyl bromophenol was synthesized as a racemic compound, and its derivatives were prepared to investigate their inhibitory properties against human carbonic anhydrase isozymes . Another study reported the enantioselective preparation of 4-substituted cyclohexene derivatives through radical fragmentation of sulfoxides, which could be related to the synthesis pathways of bromophenyl cyclohexanone derivatives .

Molecular Structure Analysis

The molecular structure of "4-(4-Bromophenyl)cyclohexanone" derivatives has been explored through various techniques. Single-crystal X-ray diffraction studies have been conducted to determine the crystal system and cell parameters of related compounds . The cyclohexanone ring typically exhibits a chair conformation, which is a common feature in cyclohexanone derivatives . Theoretical calculations, such as those performed using the Hartree–Fock method, have been used to derive optimized geometries and molecular properties .

Chemical Reactions Analysis

The chemical reactivity of "4-(4-Bromophenyl)cyclohexanone" and its derivatives has been studied in various contexts. For example, the interaction of cyclohexanone azine with phosphorus(III) bromide was investigated, leading to the formation of brominated phosphorus-nitrogen compounds . Additionally, the compound's derivatives have been shown to undergo isomerization under certain conditions, as evidenced by the partial isomerization of a brominated cyclohexadienone derivative in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(4-Bromophenyl)cyclohexanone" derivatives have been characterized through spectroscopic and crystallographic methods. The compounds exhibit various modes of vibrations as revealed by FT-IR and FT-Raman spectral analyses . The optical properties, such as the optical cut-off and band gap energy, have been estimated using techniques like the Kubelka–Munk algorithm . The crystal structure is often stabilized by intermolecular hydrogen bonds, which play a significant role in determining the compound's stability and reactivity .

科学研究应用

- Scientific Field : Polymer Research

- Summary of the Application : “4-(4-Bromophenyl)cyclohexanone” is used in the polymerization of cyclohexene oxide. This process is important in the polymer and coating industry, and the resulting materials are used in the synthesis of alicyclic target materials including pesticides, pharmaceuticals, perfumery, and dyestuffs .

- Methods of Application or Experimental Procedures : The polymerization of cyclohexene oxide is initiated by methyl-4-[bis(4-bromophenyl)amino]benzoate cation radical salts. These salts are very active initiators for the polymerization of cyclohexene oxide at room temperature, in dichloromethane without any external stimulation .

- Results or Outcomes : The effects of counter ion structure, salt and monomer concentration on the polymerization yield and molecular weight, and the mechanism of initiation are presented in the research .

安全和危害

属性

IUPAC Name |

4-(4-bromophenyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVCFGNCJKEOOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435385 |

Source

|

| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)cyclohexanone | |

CAS RN |

84892-43-3 |

Source

|

| Record name | 4-(4-BROMOPHENYL)CYCLOHEXANONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1278166.png)